molecular formula C16H11Cl2KN2O5S B12704284 Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt CAS No. 114427-44-0

Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt

Cat. No.: B12704284
CAS No.: 114427-44-0
M. Wt: 453.3 g/mol
InChI Key: SSQLAWAYZZPQMQ-YEBWQKSTSA-M
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Description

Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system and multiple chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt involves several steps. The synthesis typically starts with the formation of the quinoline ring system, followed by the introduction of the chlorobenzoyl group and the hydroxylamine-O-sulfonic acid moiety. The final step involves the addition of potassium salt to stabilize the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include mineral acids (e.g., hydrochloric acid, sulfuric acid) and organic acids (e.g., formic acid, acetic acid). Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Industry: It may be used in industrial processes that require specific chemical properties, such as catalysis or material synthesis.

Mechanism of Action

The mechanism by which Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt exerts its effects is not well-understood. it is likely that the compound interacts with molecular targets such as enzymes or proteins, leading to changes in their activity or function. The specific pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt can be compared with other similar compounds, such as:

    Hydroxylamine-O-sulfonic acid derivatives: These compounds share the hydroxylamine-O-sulfonic acid moiety but differ in other structural elements.

    Quinoline derivatives: Compounds with similar quinoline ring systems but different substituents.

    Chlorobenzoyl compounds: Compounds that include the chlorobenzoyl group but lack the quinoline ring system.

The uniqueness of this compound lies in its combination of these structural elements, which may confer specific chemical and biological properties not found in other compounds.

Properties

CAS No.

114427-44-0

Molecular Formula

C16H11Cl2KN2O5S

Molecular Weight

453.3 g/mol

IUPAC Name

potassium;[(Z)-[7-chloro-1-(4-chlorobenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate

InChI

InChI=1S/C16H12Cl2N2O5S.K/c17-11-3-1-10(2-4-11)16(21)20-8-7-14(19-25-26(22,23)24)13-6-5-12(18)9-15(13)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-;

InChI Key

SSQLAWAYZZPQMQ-YEBWQKSTSA-M

Isomeric SMILES

C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+]

Canonical SMILES

C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+]

Origin of Product

United States

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